molecular formula C22H22ClN3O5S B2942595 methyl 2-[({[(2-chlorophenyl)methyl]carbamoyl}methyl)sulfanyl]-3-(2-methoxyethyl)-4-oxo-3,4-dihydroquinazoline-7-carboxylate CAS No. 422530-99-2

methyl 2-[({[(2-chlorophenyl)methyl]carbamoyl}methyl)sulfanyl]-3-(2-methoxyethyl)-4-oxo-3,4-dihydroquinazoline-7-carboxylate

Cat. No.: B2942595
CAS No.: 422530-99-2
M. Wt: 475.94
InChI Key: FZCMXLZWDLMKBK-UHFFFAOYSA-N
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Description

Methyl 2-[({[(2-chlorophenyl)methyl]carbamoyl}methyl)sulfanyl]-3-(2-methoxyethyl)-4-oxo-3,4-dihydroquinazoline-7-carboxylate is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a quinazoline core, a sulfanyl group, and a carbamoyl moiety.

Scientific Research Applications

Methyl 2-[({[(2-chlorophenyl)methyl]carbamoyl}methyl)sulfanyl]-3-(2-methoxyethyl)-4-oxo-3,4-dihydroquinazoline-7-carboxylate has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: It serves as a probe to study biological processes involving quinazoline derivatives.

    Medicine: It has potential therapeutic applications due to its unique structure and biological activity.

    Industry: It is used in the development of new materials and chemical processes

Preparation Methods

The synthesis of methyl 2-[({[(2-chlorophenyl)methyl]carbamoyl}methyl)sulfanyl]-3-(2-methoxyethyl)-4-oxo-3,4-dihydroquinazoline-7-carboxylate involves multiple steps. The synthetic route typically starts with the preparation of the quinazoline core, followed by the introduction of the sulfanyl group and the carbamoyl moiety. The reaction conditions often require specific reagents and catalysts to achieve the desired product with high yield and purity. Industrial production methods may involve optimization of these reaction conditions to scale up the synthesis while maintaining efficiency and cost-effectiveness .

Chemical Reactions Analysis

This compound undergoes various types of chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The carbonyl groups can be reduced to alcohols under appropriate conditions.

    Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like amines. .

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. The quinazoline core is known to interact with various enzymes and receptors, modulating their activity. The sulfanyl and carbamoyl groups contribute to the compound’s binding affinity and specificity. These interactions can lead to changes in cellular processes, making the compound useful in therapeutic applications.

Comparison with Similar Compounds

Similar compounds include other quinazoline derivatives with different substituents. For example:

    Methyl 2-chlorophenylacetate: A simpler compound with a chlorophenyl group and an ester moiety.

    2-Chlorobenzyl chloride: A precursor used in the synthesis of more complex quinazoline derivatives.

    2-(2-Chlorophenyl)acetonitrile: Another intermediate in the synthesis of quinazoline compounds

Properties

IUPAC Name

methyl 2-[2-[(2-chlorophenyl)methylamino]-2-oxoethyl]sulfanyl-3-(2-methoxyethyl)-4-oxoquinazoline-7-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H22ClN3O5S/c1-30-10-9-26-20(28)16-8-7-14(21(29)31-2)11-18(16)25-22(26)32-13-19(27)24-12-15-5-3-4-6-17(15)23/h3-8,11H,9-10,12-13H2,1-2H3,(H,24,27)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FZCMXLZWDLMKBK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCN1C(=O)C2=C(C=C(C=C2)C(=O)OC)N=C1SCC(=O)NCC3=CC=CC=C3Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H22ClN3O5S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

475.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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